molecular formula C19H14ClN3OS B2890382 3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 320425-09-0

3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2890382
CAS No.: 320425-09-0
M. Wt: 367.85
InChI Key: FNXBNBXTPPUTRJ-MDZDMXLPSA-N
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Description

3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylsulfanyl anilino group, and an isoxazolecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alkanes or alcohols.

Scientific Research Applications

3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(E)-2-(3-methylsulfanylanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-25-14-6-4-5-13(11-14)22-10-9-18-16(12-21)19(23-24-18)15-7-2-3-8-17(15)20/h2-11,22H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXBNBXTPPUTRJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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